3-{2-[3-(4-Nitrophenyl)-1,2,4-oxadiazol-5-yl]ethyl}-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{2-[3-(4-Nitrophenyl)-1,2,4-oxadiazol-5-yl]ethyl}-1H-indole is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in various fields such as medicine, chemistry, and biology. The compound features a unique structure that includes an indole core, a nitrophenyl group, and an oxadiazole ring, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{2-[3-(4-Nitrophenyl)-1,2,4-oxadiazol-5-yl]ethyl}-1H-indole typically involves multiple steps. One common method starts with the preparation of the indole core, followed by the introduction of the nitrophenyl and oxadiazole groups. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-{2-[3-(4-Nitrophenyl)-1,2,4-oxadiazol-5-yl]ethyl}-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the nitrophenyl group, leading to the formation of amines or other derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indole and oxadiazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amines. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
3-{2-[3-(4-Nitrophenyl)-1,2,4-oxadiazol-5-yl]ethyl}-1H-indole has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for investigating biological processes and interactions at the molecular level.
Medicine: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific biological pathways.
Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 3-{2-[3-(4-Nitrophenyl)-1,2,4-oxadiazol-5-yl]ethyl}-1H-indole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other indole derivatives with different substituents, such as:
- 3-{2-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-1H-indole
- 3-{2-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}-1H-indole
- 3-{2-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}-1H-indole
Uniqueness
What sets 3-{2-[3-(4-Nitrophenyl)-1,2,4-oxadiazol-5-yl]ethyl}-1H-indole apart is its specific combination of functional groups, which imparts unique chemical and biological properties
Properties
CAS No. |
82076-04-8 |
---|---|
Molecular Formula |
C18H14N4O3 |
Molecular Weight |
334.3 g/mol |
IUPAC Name |
5-[2-(1H-indol-3-yl)ethyl]-3-(4-nitrophenyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C18H14N4O3/c23-22(24)14-8-5-12(6-9-14)18-20-17(25-21-18)10-7-13-11-19-16-4-2-1-3-15(13)16/h1-6,8-9,11,19H,7,10H2 |
InChI Key |
GNDODWFHEPJKNU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCC3=NC(=NO3)C4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.